Gemopatrilat metabolite M10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gemopatrilat metabolite M10 is a derivative of gemopatrilat, a potent vasopeptidase inhibitor. Gemopatrilat inhibits both angiotensin-converting enzyme and neutral endopeptidase, making it a promising candidate for treating hypertension and heart failure . Metabolite M10 is formed through the biotransformation of gemopatrilat in the body and has been studied for its pharmacokinetic properties and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
it is known that gemopatrilat undergoes extensive metabolism in vivo, leading to the formation of various metabolites, including M10 .
Industrial Production Methods
Industrial production of gemopatrilat and its metabolites involves large-scale chemical synthesis, purification, and quality control processes. High-performance liquid chromatography and mass spectrometry are commonly used to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
Gemopatrilat metabolite M10 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving metabolite M10 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of metabolite M10 can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or disulfides .
科学研究应用
作用机制
The mechanism of action of gemopatrilat metabolite M10 involves the inhibition of key enzymes in the renin-angiotensin system and the natriuretic peptide system. By inhibiting angiotensin-converting enzyme and neutral endopeptidase, metabolite M10 helps regulate blood pressure and fluid balance . The molecular targets include angiotensin II and atrial natriuretic peptide, which play crucial roles in cardiovascular homeostasis .
相似化合物的比较
Similar Compounds
Enalaprilat: Another angiotensin-converting enzyme inhibitor used to treat hypertension.
Omapatrilat: A dual inhibitor of angiotensin-converting enzyme and neutral endopeptidase, similar to gemopatrilat.
Uniqueness
Gemopatrilat metabolite M10 is unique due to its dual inhibitory action on both angiotensin-converting enzyme and neutral endopeptidase, which provides a broader therapeutic effect compared to compounds that target only one of these enzymes .
属性
CAS 编号 |
84800-13-5 |
---|---|
分子式 |
C9H10O2S |
分子量 |
182.24 g/mol |
IUPAC 名称 |
(2S)-3-phenyl-2-sulfanylpropanoic acid |
InChI |
InChI=1S/C9H10O2S/c10-9(11)8(12)6-7-4-2-1-3-5-7/h1-5,8,12H,6H2,(H,10,11)/t8-/m0/s1 |
InChI 键 |
HGIOOMCLOWLFTJ-QMMMGPOBSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)S |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)O)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。